molecular formula C7H8N2O B7949819 Benzaldehyde, 2-hydroxy-, hydrazone

Benzaldehyde, 2-hydroxy-, hydrazone

Cat. No.: B7949819
M. Wt: 136.15 g/mol
InChI Key: MYUNWHTZYXUCIK-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-hydroxy-, hydrazone is a chemical compound formed by the reaction of 2-hydroxybenzaldehyde with hydrazine. This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Hydrazones are characterized by the presence of the azomethine group (-NHN=CH-), which imparts unique chemical properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-, hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and hydrazine. This reaction can be carried out in various solvents such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Hydroxybenzaldehyde+HydrazineBenzaldehyde, 2-hydroxy-, hydrazone+Water\text{2-Hydroxybenzaldehyde} + \text{Hydrazine} \rightarrow \text{this compound} + \text{Water} 2-Hydroxybenzaldehyde+Hydrazine→Benzaldehyde, 2-hydroxy-, hydrazone+Water

Industrial Production Methods: Industrial production of hydrazones, including this compound, often employs mechanochemical synthesis or solid-state melt reactions. These methods are advantageous due to their efficiency and reduced solvent usage. Mechanochemical synthesis involves grinding the reactants together, while solid-state melt reactions involve heating the reactants to form the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, 2-hydroxy-, hydrazone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines .

Scientific Research Applications

Benzaldehyde, 2-hydroxy-, hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It exhibits antimicrobial and cytotoxic activities, making it a potential candidate for drug development.

    Medicine: Research has shown its potential in antitumorigenic therapy against various human cancer cells.

    Industry: It is used in the production of dyes, polymers, and other materials

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-hydroxy-, hydrazone involves its interaction with molecular targets such as enzymes and receptors. The azomethine group plays a crucial role in its biological activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby affecting cellular processes. Additionally, its ability to generate reactive oxygen species contributes to its cytotoxic effects .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde, 2-hydroxy-, hydrazone is unique due to its specific structural features and the presence of the azomethine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance in scientific research and industry.

Properties

IUPAC Name

2-methanehydrazonoylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-9-5-6-3-1-2-4-7(6)10/h1-5,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUNWHTZYXUCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3291-00-7
Record name Salicylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3291-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-hydroxy-, hydrazone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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